5-(4-methoxyphenyl)-2-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
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Overview
Description
5-(4-Methoxyphenyl)-2-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a complex heterocyclic compound that features a unique fusion of triazole and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-2-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This step often involves the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Thiazine Ring Construction: The thiazine ring can be formed through the reaction of the triazole intermediate with sulfur-containing reagents such as thiourea or thioamides.
Final Coupling: The final step involves coupling the triazole-thiazine intermediate with 4-methoxyphenyl and naphthalen-1-yl groups, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and yield. This method allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles such as amines or alcohols, are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
Biologically, 5-(4-methoxyphenyl)-2-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is investigated for its potential as an antimicrobial and anticancer agent. Its heterocyclic structure allows it to interact with biological macromolecules, potentially inhibiting key enzymes or pathways.
Medicine
In medicine, this compound is explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or bacterial infections.
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and heterocyclic nature.
Mechanism of Action
The mechanism by which 5-(4-methoxyphenyl)-2-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one exerts its effects is largely dependent on its interaction with molecular targets. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis. As an anticancer agent, it could interfere with DNA replication or repair mechanisms, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-2-(phenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.
5-(4-Methoxyphenyl)-2-(pyridin-2-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one: Contains a pyridin-2-yl group, offering different electronic properties.
Uniqueness
The presence of the naphthalen-1-yl group in 5-(4-methoxyphenyl)-2-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one imparts unique steric and electronic characteristics, potentially enhancing its biological activity and making it a more potent candidate for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-naphthalen-1-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c1-27-16-11-9-15(10-12-16)19-13-20(26)25-22(28-19)23-21(24-25)18-8-4-6-14-5-2-3-7-17(14)18/h2-12,19H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYIYGFCVXFVHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)N3C(=NC(=N3)C4=CC=CC5=CC=CC=C54)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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